Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate
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Overview
Description
Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate is a heterocyclic compound with a molecular formula of C11H14N2O2. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate can be synthesized through the condensation of an alicyclic α, β-diketone with an α, β-diamine . The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies due to its structural similarity to bioactive molecules.
Medicine: Research has indicated its potential use in developing pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoxaline: A structurally related compound with similar chemical properties.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Another related compound with a different functional group at the 5-position.
Uniqueness
Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives, focusing on their antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions including Gewald reactions and nucleophilic aromatic substitutions. The final product can be obtained through careful manipulation of reaction conditions to achieve optimal yields. The synthetic pathway is crucial as it affects the purity and biological activity of the compound.
Antiproliferative Effects
This compound has shown promising antiproliferative effects against various cancer cell lines. For instance:
- MDA-MB-435 Cell Line : The compound exhibited an IC50 value of approximately 9.0 nM in inhibiting cell proliferation, indicating strong cytotoxicity against this breast cancer line .
- HT-29 Cell Line : Some derivatives demonstrated moderate to strong inhibitory activities against this colon cancer cell line .
The antiproliferative activity is often correlated with the ability to disrupt microtubule dynamics. The compound has been shown to induce microtubule depolymerization at concentrations as low as 10 µM .
The primary mechanism by which this compound exerts its antiproliferative effects is through the inhibition of tubulin polymerization. This disruption leads to cell cycle arrest at the G2/M phase without inducing apoptosis in some cases .
Moreover, research indicates that certain derivatives can overcome multidrug resistance (MDR) in cancer cells by targeting the colchicine binding site on tubulin . This property is particularly valuable in developing treatments for resistant cancer types.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound derivatives is critical for optimizing their biological activity:
Compound | IC50 (nM) | Microtubule Depolymerization EC50 (nM) | Notes |
---|---|---|---|
Compound 4 | 9.0 | 19 | Most potent |
Compound 8 | <40 | Not specified | Lower potency than Compound 4 |
Compound I-7 | Moderate | Not specified | Effective against HT-29 |
The data suggests that modifications in the substituents on the quinoxaline ring significantly influence both antiproliferative potency and microtubule dynamics. For instance, the introduction of electron-donating groups tends to enhance activity compared to electron-withdrawing groups .
Case Studies
- Anticancer Activity : A study evaluated various quinoxaline derivatives for their anticancer properties against multiple cell lines. This compound was part of a series that showed substantial growth inhibition across different types of cancers .
- Mechanistic Insights : In vitro assays demonstrated that compounds derived from this compound could induce oxidative stress in treated cells. This oxidative stress was linked to DNA damage and subsequent cellular responses such as apoptosis or necrosis depending on the concentration and specific derivative used .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)8-4-3-5-9-10(8)13-7-6-12-9/h6-8H,2-5H2,1H3 |
InChI Key |
RHSVJUVYFHQVJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC2=NC=CN=C12 |
Origin of Product |
United States |
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